Gossypol

Oncology Apoptosis Chemical Biology

Gossypol (20300-26-9) is the only commercial pan‑BH3 mimetic combining Bcl‑2 family inhibition (Ki 170–480 nM) with aldose reductase blockade (IC50 250–330 nM). Unlike ABT‑263/ABT‑199, it overcomes Mcl‑1/BFL1‑mediated stromal resistance without potentiating thrombocytopenia. The R‑(−)‑enantiomer (AT‑101) binds Bcl‑2, Mcl‑1 and Bcl‑xL with Ki values of 260±30, 170±10 and 480±40 nM and is significantly more potent than racemic material (P<0.001). For colon‑cancer models requiring improved solubility and reduced in‑vivo toxicity, compound 7 (6‑APA‑gossypolone) is the recommended derivative.

Molecular Formula C30H30O8
Molecular Weight 518.6 g/mol
CAS No. 20300-26-9
Cat. No. B3420845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol
CAS20300-26-9
Molecular FormulaC30H30O8
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
InChIInChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
InChIKeyQBKSWRVVCFFDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water.
Insoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol (CAS 20300-26-9) Procurement Guide: Comparative Evidence for Informed Scientific Selection


Gossypol (CAS 20300-26-9) is a polyphenolic binaphthyl dialdehyde natural product derived primarily from cottonseed (Gossypium species). It functions as a pan-Bcl-2 homology domain 3 (BH3) mimetic, inhibiting anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) with Ki values ranging from 170 nM to 480 nM for the more active R-(−)-enantiomer [1]. Beyond its primary role as a BH3 mimetic, gossypol exhibits polypharmacology, including inhibition of aldose reductase (IC50 250–330 nM), lactate dehydrogenase (Ki ~0.1–1 µM), and antiviral activity (EC50 1–5 µM) [2]. The compound exists as a racemic mixture, with the R-(−)-enantiomer (AT-101) demonstrating significantly greater potency than the S-(+)-enantiomer across multiple assays [3]. This guide provides a quantitative, comparator-based analysis of gossypol's differential performance to support evidence-driven procurement decisions.

Why Gossypol Cannot Be Generically Substituted: The Critical Role of Enantiomeric Purity and Polypharmacology in Experimental Design


Generic substitution of gossypol with alternative BH3 mimetics (e.g., ABT-263, ABT-199) or with racemic gossypol instead of the purified R-(−)-enantiomer (AT-101) introduces substantial experimental variability and compromises data reproducibility. ABT-263 and ABT-199 exhibit narrow target selectivity (Bcl-2/Bcl-xL and Bcl-2, respectively) and induce dose-limiting thrombocytopenia via platelet Bcl-xL inhibition, whereas gossypol's broader target profile and NOXA-mediated indirect mechanism confer distinct stromal resistance-overcoming capacity without potentiating platelet toxicity [1][2]. Within the gossypol family, the R-(−)-enantiomer binds Bcl-2, Mcl-1, and Bcl-xL with Ki values of 260±30 nM, 170±10 nM, and 480±40 nM, respectively, and demonstrates significantly greater growth inhibition than both the S-(+)-enantiomer and the racemic mixture (P<0.001), rendering racemic material an unsuitable substitute for studies requiring maximal target engagement [3]. Substitution with structurally related polyphenols or alternative aldose reductase inhibitors (e.g., epalrestat) fails to recapitulate gossypol's unique polypharmacology, which is essential for experimental models requiring simultaneous modulation of Bcl-2 family proteins, redox pathways, and viral replication machinery.

Gossypol Quantitative Evidence Guide: Head-to-Head Performance Data Versus Key Comparators


Enantiomer-Specific Potency: R-(−)-Gossypol (AT-101) Versus Racemic Gossypol and S-(+)-Gossypol

The R-(−)-enantiomer of gossypol (AT-101) demonstrates significantly greater growth inhibition compared to both the S-(+)-enantiomer and the racemic mixture in head and neck squamous cell carcinoma (HNSCC) cell lines. In 6-day MTT assays using UM-SCC-6 and UM-SCC-14A cell lines, AT-101 exhibited superior growth inhibition relative to (±)-gossypol and (+)-gossypol (P<0.001). An intermediate growth inhibitory effect was observed with (±)-gossypol, but this effect was only significant at the higher 10 µM dose (P<0.0001) [1]. Binding affinity measurements indicate that R-(−)-gossypol binds Bcl-2, Mcl-1, and Bcl-xL with Ki values of 260±30 nM, 170±10 nM, and 480±40 nM, respectively [2].

Oncology Apoptosis Chemical Biology

Stromal Resistance Override: Gossypol Enhances ABT-737 Efficacy Without Platelet Toxicity

Gossypol overcomes stroma-mediated resistance to the Bcl-2/Bcl-xL inhibitor ABT-737 in chronic lymphocytic leukemia (CLL) cells ex vivo without enhancing the sensitivity of normal lymphocytes and platelets. This contrasts sharply with ABT-263 (navitoclax), which induces dose-limiting thrombocytopenia via direct platelet Bcl-xL inhibition [1][2]. Gossypol's mechanism involves induction of the BH3-only protein NOXA, which inhibits Mcl-1 and BFL1—pro-survival proteins upregulated in the stromal microenvironment that are not inhibited by ABT-737 or ABT-263 [1].

Hematologic Malignancies Drug Resistance Combination Therapy

Aldose Reductase Inhibition: Gossypol Versus Epalrestat (Clinical Standard)

Gossypol inhibits aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, with an IC50 of 250–330 nM (oxidoreductase assay) [1]. This potency is comparable to the clinically approved aldose reductase inhibitor epalrestat, which exhibits an IC50 of 10–260 nM depending on the enzyme source (rat lens: 10 nM; human placenta: 260 nM) [2]. Other aldose reductase inhibitors, such as sorbinil, exhibit significantly higher IC50 values (900 nM to 5.4 µM) .

Diabetic Complications Enzyme Inhibition Polyol Pathway

Reversible Male Contraception: Gossypol Versus Surgical Vasectomy

In a multicenter, international dose-finding study (n=151 men), oral gossypol administration (15 mg/day loading dose for 12–16 weeks, followed by 7.5 or 10 mg/day maintenance for 40 weeks) induced spermatogenesis suppression in 81 subjects. Reversal of spermatogenesis (defined as recovery to >20 million sperm/mL) occurred in 51% of men within 12 months of discontinuation, with higher recovery rates in the 7.5 mg/day group (12 of 19 subjects, 63%) compared to the 10 mg/day group (10 of 24 subjects, 42%) [1].

Reproductive Biology Male Contraception Reversibility

Broad-Spectrum Antiviral Activity: Gossypol EC50 Values Across HIV-1 and Influenza

Gossypol demonstrates broad-spectrum antiviral activity in cell culture, with EC50 values of 1–5 µM against both HIV-1 and influenza virus . In direct comparative studies, several synthetic gossypol analogs (compounds 2, 3, 10, and 13) exhibited slightly greater inhibitory activity against HIV-1 replication than (−)-gossypol, while others (compounds 4 and 8) showed increased cytotoxicity, highlighting the potential for structure-activity optimization while retaining the core gossypol scaffold [1]. Gossypol also inhibits lactate dehydrogenase (LDH) isoenzymes with Ki values of ~0.1–1 µM, a mechanism implicated in its antiviral effects .

Virology Antiviral Drug Discovery Host-Targeting Antivirals

Water-Soluble Derivative Superiority: Compound 7 (Gossypolone Derivative) Versus Parent (−)-Gossypol

A novel gossypol derivative, compound 7 (6-aminopenicillanic acid sodium-gossypolone), was synthesized to address the low water solubility and toxicity of parent (−)-gossypol (compound 1). Compound 7 demonstrated greatly improved water solubility and superior anticancer properties, as evidenced by a dramatic decrease in Bcl-2 and Bcl-xL protein expression in vitro and significant growth inhibition of murine colon tumors in vivo. Critically, compound 7 exhibited reduced in vivo toxicity compared to parent compound 1 and significantly increased chemotherapeutic sensitivity when combined with 5-fluorouracil [1].

Medicinal Chemistry Colon Cancer Prodrug Development

Gossypol Optimal Application Scenarios: Evidence-Driven Use Cases for Scientific Research and Industrial Procurement


Overcoming BH3 Mimetic Resistance in Hematologic Malignancy Research

Use gossypol (or AT-101) in combination with ABT-737 or ABT-263 to investigate mechanisms of stroma-mediated resistance in CLL and other B-cell malignancies. Gossypol's NOXA-inducing capacity specifically addresses Mcl-1 and BFL1 upregulation—a resistance pathway not covered by Bcl-2-selective agents like venetoclax (ABT-199)—without potentiating the platelet toxicity that limits navitoclax dosing [1]. This application is directly supported by ex vivo evidence demonstrating gossypol's ability to sensitize stromal-protected CLL cells to ABT-737 [2].

Enantiomer-Specific Apoptosis Studies in Solid Tumor Models

For reproducible induction of apoptosis in solid tumor cell lines (prostate, breast, lung, pancreatic, HNSCC), procure purified R-(−)-gossypol (AT-101) rather than racemic mixtures. AT-101 exhibits IC50 values typically in the 1–10 µM range across multiple cancer cell lines and demonstrates 2- to 10-fold selectivity for tumor cells over normal fibroblasts [1][2]. The significant potency difference between enantiomers (P<0.001) [1] necessitates enantiopure material for studies requiring accurate dose-response relationships and target engagement correlations.

Polypharmacology Tool for Concurrent Bcl-2 and Aldose Reductase Inhibition

Employ gossypol as a single-agent tool compound in experimental systems requiring simultaneous inhibition of anti-apoptotic Bcl-2 family proteins and aldose reductase. Gossypol's IC50 of 250–330 nM for aldose reductase is comparable to the clinical standard epalrestat [1], while its Bcl-2 family Ki values range from 170–480 nM [2]. This unique polypharmacology cannot be replicated by selective BH3 mimetics (which lack aldose reductase activity) or by epalrestat (which lacks BH3 mimetic activity), making gossypol the only commercially available small molecule with this specific dual-inhibitory profile.

Water-Soluble Derivative Development for In Vivo Colon Cancer Studies

For research programs focused on colon cancer therapeutics requiring a gossypol-based agent with improved pharmaceutical properties, compound 7 (6-aminopenicillanic acid sodium-gossypolone) offers demonstrated superiority over parent (−)-gossypol in water solubility, in vivo toxicity profile, and chemosensitization of 5-fluorouracil [1]. This derivative is specifically indicated for preclinical colon cancer models where parent gossypol's poor solubility and toxicity have historically limited translational development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gossypol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.